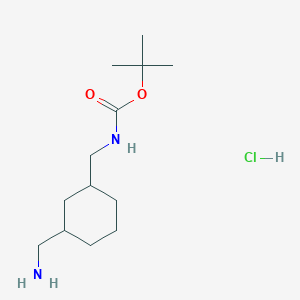

CID 76520748

Description

CID 76520748 is a chemical compound characterized in recent research involving the vacuum distillation of Citrus essential oil (CIEO) . Its structural identity was confirmed through gas chromatography-mass spectrometry (GC-MS), with a total ion chromatogram (Figure 1B) and mass spectrum (Figure 1D) providing critical insights into its molecular composition . The compound was isolated in distinct fractions during vacuum distillation, with varying concentrations observed across these fractions (Figure 1C) .

Properties

IUPAC Name |

tert-butyl N-[[3-(aminomethyl)cyclohexyl]methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14;/h10-11H,4-9,14H2,1-3H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTPRFKWLNWSIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCC(C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC1CCCC(C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues: Oscillatoxin Derivatives

CID 76520748 shares structural similarities with oscillatoxin derivatives, a class of compounds known for their complex polyketide frameworks. Key analogues include:

Key Observations:

- Functional Group Variation : this compound’s mass spectrum suggests distinct functional groups compared to oscillatoxins, which are rich in oxygenated moieties (e.g., epoxides, hydroxyls) .

- Biosynthetic Origin : Oscillatoxins are marine-derived polyketides, whereas this compound originates from plant-based essential oils, implying divergent biosynthetic pathways .

- Isolation Methods : this compound was purified via vacuum distillation, contrasting with oscillatoxins, which typically require chromatographic separation from complex marine extracts .

Analytical and Spectroscopic Comparisons

- GC-MS Profile : this compound exhibits a unique retention time and fragmentation pattern in GC-MS (Figure 1B), differentiating it from oscillatoxins, which often require advanced LC-MS/MS for characterization due to their larger molecular weights .

- Spectral Data : The mass spectrum of this compound (Figure 1D) lacks the high molecular ion clusters typical of oscillatoxins, suggesting a smaller or less conjugated structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.